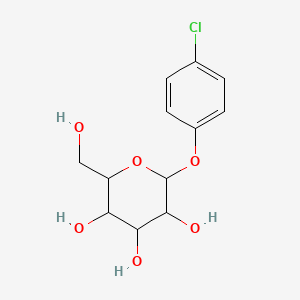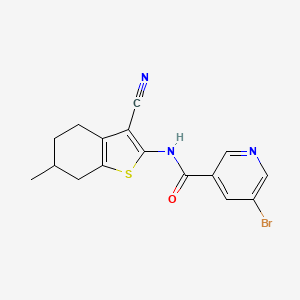![molecular formula C24H27N3O B4926250 1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a promising drug candidate for the treatment of cancer, particularly in combination with other immunotherapies. In
Mecanismo De Acción
CPI-444 works by blocking the adenosine A2A receptor, which is known to play a role in immunosuppression in the tumor microenvironment. Adenosine is produced by tumor cells and immune cells in response to hypoxia and inflammation, and it can inhibit the activity of T cells and other immune cells. By blocking the A2A receptor, CPI-444 prevents adenosine from binding to the receptor and exerting its immunosuppressive effects.
Biochemical and Physiological Effects
In addition to its immunomodulatory effects, CPI-444 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to reduce the production of cytokines and chemokines that promote tumor growth and metastasis. CPI-444 has also been shown to reduce the expression of genes associated with immunosuppression and to increase the expression of genes associated with anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-444 is that it has been extensively studied in preclinical models of cancer, and it has shown promising results in combination with other immunotherapies. However, one limitation is that the optimal dosing and scheduling of CPI-444 in combination with other therapies is still being investigated. Additionally, the safety and efficacy of CPI-444 in humans is still being evaluated in clinical trials.
Direcciones Futuras
There are several future directions for research on CPI-444. One direction is to investigate the optimal dosing and scheduling of CPI-444 in combination with other immunotherapies. Another direction is to investigate the safety and efficacy of CPI-444 in humans, particularly in patients with different types of cancer. Additionally, there is potential to explore the use of CPI-444 in combination with other therapies, such as chemotherapy and radiation therapy, to further enhance its anti-tumor activity. Finally, there is potential to develop new small molecule inhibitors of the adenosine A2A receptor based on the structure of CPI-444.
Métodos De Síntesis
The synthesis of CPI-444 involves a series of chemical reactions, starting with the reaction of 1-cyclobutyl-3-(4-piperidinyl)propan-1-one with 4-bromo-1H-indole to form 1-cyclobutyl-3-(4-piperidinyl)-4-(1H-indol-4-yl)butan-1-one. This intermediate is then reacted with 4-aminobenzophenone to form the final product, 1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
CPI-444 has been extensively studied for its potential as an immunotherapy for cancer. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, by blocking the immunosuppressive effects of adenosine. CPI-444 has also been shown to increase the infiltration of T cells into tumors, leading to improved anti-tumor activity.
Propiedades
IUPAC Name |
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(18-12-14-27(15-13-18)21-5-3-6-21)25-20-10-8-17(9-11-20)23-16-19-4-1-2-7-22(19)26-23/h1-2,4,7-11,16,18,21,26H,3,5-6,12-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWPSHVRFZICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)

![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)

![2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)
![ethyl 2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4926235.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)
